molecular formula C21H21NO4 B12301110 N-Fmoc-N-cyclopropyl-L-alanine

N-Fmoc-N-cyclopropyl-L-alanine

Cat. No.: B12301110
M. Wt: 351.4 g/mol
InChI Key: FYIWZDMXOCBTJE-UHFFFAOYSA-N
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Description

N-Fmoc-N-cyclopropyl-L-alanine is a derivative of L-alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a cyclopropyl group. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-cyclopropyl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group. This can be achieved by reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The cyclopropyl group is introduced through a subsequent reaction, often involving cyclopropylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-cyclopropyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Substitution: Depending on the reagent used, various substituted derivatives of this compound can be formed.

Mechanism of Action

The mechanism of action of N-Fmoc-N-cyclopropyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)

InChI Key

FYIWZDMXOCBTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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